2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a structurally complex acetamide derivative featuring a 1,4-diazaspiro[4.6]undeca-1,3-diene core. Key structural elements include:
- A 4-bromophenyl group at position 3 of the spiro ring.
- A thioether linkage connecting the spiro system to an acetamide moiety.
- An N-(4-fluorophenyl) substituent on the acetamide group.
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrFN3OS/c24-17-7-5-16(6-8-17)21-22(28-23(27-21)13-3-1-2-4-14-23)30-15-20(29)26-19-11-9-18(25)10-12-19/h5-12H,1-4,13-15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWSRDTXAHGRSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound with potential pharmacological applications. Its unique spirocyclic structure and the presence of various functional groups make it an interesting subject for biological activity studies. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 484.5 g/mol. The compound features a spirocyclic core, which is known for its stability and diverse reactivity. The presence of bromophenyl and fluorophenyl groups enhances its chemical properties, potentially influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H26BrN3OS |
| Molecular Weight | 484.5 g/mol |
| Structure | Spirocyclic |
| Functional Groups | Sulfanyl, Acetamide |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The spirocyclic structure may facilitate binding to these targets, while the bromophenyl and fluorophenyl substituents could enhance affinity and selectivity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Biological Activity Studies
Recent studies have highlighted the potential of similar compounds in various biological assays:
- Antitumor Activity : Compounds with similar structural features have shown promising antitumor effects. For instance, derivatives targeting KRAS mutations have demonstrated effective inhibition in cancer models .
- Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in cellular proliferation and differentiation has been suggested based on structural analogs .
- Cytotoxicity : Preliminary assessments indicate that related compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties.
Case Studies
Several case studies have explored the biological effects of compounds structurally related to this compound:
- Study on KRAS G12C Inhibitors : A study identified a series of diazaspiro derivatives as potent inhibitors against mutant KRAS proteins, demonstrating dose-dependent antitumor effects in xenograft models . This suggests that similar spirocyclic compounds may also target oncogenic pathways effectively.
- In Vivo Efficacy : Another study reported that certain spirocyclic compounds exhibited high metabolic stability and significant antitumor efficacy in mouse models, supporting the potential therapeutic application of this compound in oncology .
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. Common techniques include:
- Refluxing in Organic Solvents : This method is used to facilitate the reaction between the starting materials.
- Use of Catalysts : Catalysts can enhance the reaction rates and yields.
- Purification through Chromatography : This step ensures the removal of impurities and isolation of the desired product.
The exact mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with biological targets similar to other spirocyclic compounds, potentially affecting cellular pathways involved in disease progression.
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies suggest that compounds similar to this one exhibit significant anticancer properties. The unique structure may allow it to interact with specific targets in cancer cells, inhibiting their growth.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways could lead to applications in treating diseases characterized by excessive inflammation.
- Antimicrobial Activity : Structural analogs have shown promise in combating bacterial infections, indicating potential for further exploration in antimicrobial drug development.
Case Studies and Research Findings
Recent studies have highlighted the potential of diazaspiro compounds in various therapeutic areas:
- Cancer Research : A study published in Journal of Medicinal Chemistry explored a series of diazaspiro compounds for their antiproliferative effects on cancer cell lines, demonstrating that modifications to the spirocyclic framework can enhance activity against specific cancer types.
- Inflammation Models : In vivo studies indicated that certain derivatives reduced markers of inflammation in animal models, suggesting a pathway for developing new anti-inflammatory drugs.
Comparison with Similar Compounds
Substituent Variations on the Acetamide Nitrogen
The target compound’s N-(4-fluorophenyl) group distinguishes it from analogs with alternative aryl substituents:
Key Observations :
Spiro Ring Systems
The 1,4-diazaspiro[4.6]undeca-1,3-diene core in the target compound differs from related spiro systems:
- 1,4,8-Triazaspiro[4.5]deca-1,3-diene (): The smaller spiro ring (4.5 vs. 4.6) and additional nitrogen atom alter ring strain and electronic properties.
Physicochemical and Crystallographic Properties
Bond Lengths and Dihedral Angles
- Acetamide Region: Bond lengths in the target compound’s acetamide group (e.g., C=O, N–C) are expected to align with reported values for analogs like N-(4-bromophenyl)acetamide (C–N: 1.347 Å, C=O: ~1.22 Å ). Minor deviations may arise from fluorine’s electronegativity.
- Dihedral Angles : In 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide (), the dihedral angle between the bromophenyl and difluorophenyl rings is 66.4° , influencing crystal packing. The target compound’s spiro system likely imposes greater conformational constraints.
Intermolecular Interactions
- Hydrogen Bonding : Analogs such as exhibit N–H···O and C–H···F interactions, stabilizing crystal lattices. The target compound’s fluorophenyl group may participate in weaker C–H···F interactions compared to stronger hydrogen bonds in methoxy- or hydroxy-substituted analogs.
Q & A
Q. What are the established synthetic routes for 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide, and what key intermediates are involved?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. A typical approach involves reacting a spiro-diene intermediate (e.g., 3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-diene) with a thiol-containing acetamide derivative. Key steps include:
- Activation of carboxylic acids using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane at 273 K .
- Purification via extraction with saturated NaHCO₃ and brine, followed by slow evaporation crystallization for single-crystal growth .
Critical intermediates include 4-bromophenylacetic acid and fluorophenylamine derivatives, which are structurally analogous to intermediates reported for related acetamide compounds .
Q. How is the structural conformation of this compound validated, and what analytical techniques are prioritized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Parameters to report:
- Dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and fluorophenyl groups in analogous structures) .
- Hydrogen bonding patterns (N–H⋯O and C–H⋯F interactions stabilize crystal packing) .
Complementary techniques include: - High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- Nuclear magnetic resonance (NMR) for functional group analysis (e.g., sulfanyl and acetamide protons) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound while minimizing side reactions?
- Methodological Answer : Optimization requires a Design of Experiments (DoE) approach:
- Variables : Temperature (e.g., 273–298 K), solvent polarity (dichloromethane vs. DMF), and stoichiometry of EDC .
- Response Surface Modeling : Statistically evaluate interactions between variables to identify optimal conditions .
Mitigate side reactions (e.g., oxidation of sulfanyl groups) by: - Using inert atmospheres (N₂/Ar).
- Adding radical scavengers like TEMPO during coupling .
Q. What contradictions exist in reported bioactivity data for structurally similar acetamide derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) often arise from:
- Assay Conditions : Variations in pH, ionic strength, or co-solvents (DMSO vs. ethanol) .
- Protein Source : Species-specific differences in target enzymes (e.g., human vs. murine isoforms) .
Resolution strategies: - Standardize assay protocols using guidelines from the American Chemical Society or USP.
- Validate results with orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence quenching) .
Q. What intermolecular interactions drive the biological activity of this compound, and how can they be probed computationally?
- Methodological Answer : Key interactions include:
- Hydrophobic interactions between the 4-bromophenyl group and enzyme pockets.
- Hydrogen bonding via the acetamide carbonyl and sulfanyl groups .
Computational approaches: - Molecular docking (AutoDock Vina) to predict binding poses against target proteins.
- Density Functional Theory (DFT) to calculate electrostatic potential surfaces for reactivity hotspots .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in crystallographic data for analogous spiro-diene acetamides?
- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C–S vs. C–O distances) may arise from:
- Crystallization Artifacts : Solvent polarity affects packing (e.g., methylene chloride vs. acetonitrile) .
- Thermal Motion : Refinement models (riding vs. independent H-atom treatment) impact accuracy .
Mitigation: - Cross-validate with neutron diffraction or low-temperature (100 K) SC-XRD to reduce thermal noise.
- Compare multiple datasets from repositories like the Cambridge Structural Database .
Experimental Design Considerations
Q. What strategies are recommended for scaling up the synthesis without compromising purity?
- Methodological Answer : For gram-scale production:
- Flow Chemistry : Continuous flow systems improve mixing and heat transfer, reducing byproducts .
- In-line Analytics : Use UV-Vis or FTIR probes for real-time monitoring of reaction progression .
Purification: - High-performance liquid chromatography (HPLC) with Chromolith® columns for high-resolution separation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
